molecular formula C9H6N2O B3194948 Quinazoline-2-carbaldehyde CAS No. 875251-57-3

Quinazoline-2-carbaldehyde

Cat. No.: B3194948
CAS No.: 875251-57-3
M. Wt: 158.16 g/mol
InChI Key: YIYRXCXJFKZQBC-UHFFFAOYSA-N
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Description

Quinazoline-2-carbaldehyde is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of anthranilamide with formylating agents under specific conditions. For example, the condensation of anthranilamide with formylating agents such as formic acid or formamide in the presence of a catalyst like polyphosphoric acid can yield this compound . Another method involves the use of metal-catalyzed reactions, such as the copper-catalyzed cyclization of 2-aminobenzyl alcohol with formic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Quinazoline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-2-carboxylic acid, quinazoline-2-methanol, and various substituted quinazoline derivatives. These products have diverse applications in medicinal chemistry and other scientific fields.

Scientific Research Applications

Quinazoline-2-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Comparison with Similar Compounds

Quinazoline-2-carbaldehyde can be compared with other similar compounds, such as quinazoline-4-carbaldehyde and quinazoline-2-carboxylic acid. While these compounds share a similar quinazoline core structure, they differ in their functional groups and, consequently, their chemical properties and applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable building block for synthesizing a wide range of biologically active molecules. Continued research on this compound and its derivatives will likely lead to new discoveries and applications in medicinal chemistry, biology, and industry.

Properties

IUPAC Name

quinazoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYRXCXJFKZQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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